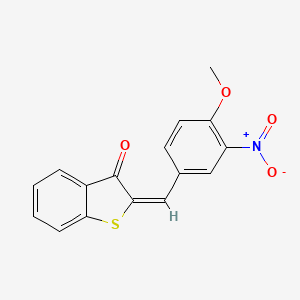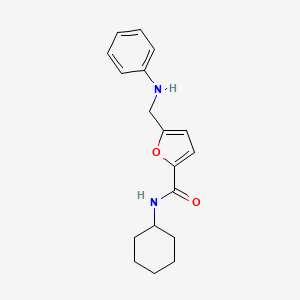![molecular formula C19H24N4O2S B5539456 4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)
4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazolyl quinolones involves complex organic reactions, highlighting the intricacies of heterocyclic chemistry. A common approach includes the one-pot synthesis method where precursors like ethyl acetoacetate and hydrazine hydrate react under specific conditions to form triazolyl derivatives. For instance, compounds similar to the target molecule have been synthesized through reactions involving quinoline derivatives and other heterocyclic moieties, demonstrating the versatility and complexity of these synthetic routes (Abdel-Mohsen, 2014).
Aplicaciones Científicas De Investigación
Antimicrobial Activity of Quinoline and Triazole Derivatives
Synthesis and Antimicrobial Properties : Various studies have synthesized quinoline and triazole derivatives, exploring their potential as antimicrobial and antifungal agents. For instance, derivatives of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline demonstrated significant antimicrobial activities, suggesting that compounds with similar structures could be developed as therapeutic agents against bacterial and fungal infections (Shawkat A. Abdel-Mohsen, 2003).
Synthesis of New Quinazolines and Their Antimicrobial Potential : Research into quinazoline compounds, closely related to quinolines, has shown that these derivatives can be synthesized with potential antimicrobial properties, indicating a promising route for developing new antibacterial and antifungal treatments (N. Desai, P. N. Shihora, D. Moradia, 2007).
Antimicrobial and Antifungal Activity of Triazole-Containing Quinoline Moieties : A study on substituted 1,2,3-triazoles derived from 4-azido-2,8-bistrifluoromethylquinoline unveiled broad-spectrum antimicrobial activity, highlighting the impact of substituents on antimicrobial efficacy and suggesting these frameworks as bases for further antimicrobial drug development (V. Sumangala, B. Poojary, N. Chidananda, Jennifer Fernandes, N. Kumari, 2010).
Propiedades
IUPAC Name |
4-[2-(2-hydroxybutyl)-5-(2-methylsulfanylethyl)-1,2,4-triazol-3-yl]-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-4-13(24)12-23-19(20-17(21-23)9-10-26-3)15-11-18(25)22(2)16-8-6-5-7-14(15)16/h5-8,11,13,24H,4,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFCAXELKYSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=NC(=N1)CCSC)C2=CC(=O)N(C3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)
![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)


![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)


